molecular formula C11H13IO3 B8335317 Methyl-5-propoxy-2-iodobenzoate

Methyl-5-propoxy-2-iodobenzoate

Cat. No.: B8335317
M. Wt: 320.12 g/mol
InChI Key: FMKZGHIHUZDBKN-UHFFFAOYSA-N
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Description

Methyl-5-propoxy-2-iodobenzoate is a benzoate ester derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 5-position and an iodine atom at the 2-position of the benzene ring, with a methyl ester group completing the structure. The iodine atom provides a heavy halogen for further functionalization (e.g., cross-coupling reactions), while the propoxy group contributes to lipophilicity and steric effects .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

methyl 2-iodo-5-propoxybenzoate

InChI

InChI=1S/C11H13IO3/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

FMKZGHIHUZDBKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to Methyl-5-propoxy-2-iodobenzoate, as determined by molecular similarity indices (0.79–0.98) and functional group analysis:

Compound Name Substituents (Position) Similarity Score Key Differences
Methyl 5-chloro-2-iodobenzoate Cl (5), I (2) 0.98 Chloro instead of propoxy at C5
Methyl 2-ethoxy-5-iodobenzoate OCH₂CH₃ (5), I (2) 0.98 Ethoxy (shorter chain) at C5
Methyl 5-iodo-2-(methoxycarbonyl)phenoxybenzoate Methoxycarbonylphenoxy (2), I (5) 0.98 Ester group variation
Phenyl 2-hydroxy-5-iodobenzoate OH (2), I (5), phenyl ester 0.96 Hydroxyl and phenyl ester groups
Methyl 2-chloro-5-iodobenzoate Cl (2), I (5) 0.84 Halogen positions swapped

Data derived from structural databases and similarity indices .

Physicochemical and Reactivity Comparisons

Methyl 5-chloro-2-iodobenzoate (Similarity: 0.98)
  • Impact of Chloro vs. However, it diminishes lipophilicity, which may limit membrane permeability in biological systems .
  • Reactivity : The electron-withdrawing chloro group increases the electrophilicity of the aromatic ring, accelerating nucleophilic aromatic substitution (NAS) at the 2-iodo position compared to the propoxy analogue .
Methyl 2-ethoxy-5-iodobenzoate (Similarity: 0.98)
  • Ethoxy vs. Propoxy : The shorter ethoxy chain reduces molecular weight by ~14 Da, slightly increasing water solubility. However, the smaller alkoxy group offers less steric protection, which may affect stability in acidic or oxidative conditions .
Phenyl 2-hydroxy-5-iodobenzoate (Similarity: 0.96)
  • ~250 nm for methyl esters). The hydroxyl group at C2 enables hydrogen bonding, improving crystallinity but reducing chemical stability under basic conditions .

Preparation Methods

Direct Iodination of Methyl 5-Propoxybenzoate

Adapting methodologies from and, iodination can be performed using iodine in the presence of iodic acid or periodic acid as oxidizing agents, with acetic anhydride as a solvent and dehydrating agent. Key parameters include:

  • Temperature : 50–90°C (optimal selectivity observed at 70°C).

  • Reaction Time : 8–15 hours for complete conversion.

  • Molar Ratios :

    • Iodine : Substrate = 1.1 : 1.

    • Oxidizing Agent : Iodine = 0.5 : 1.

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where iodine is activated by the oxidizing agent to generate I⁺ species. The electron-donating propoxy group directs iodination to the ortho position relative to the ester group, ensuring regioselectivity.

Table 1: Iodination Efficiency Under Varied Conditions

ConditionYield (%)Purity (%)Selectivity (Ortho:Para)
I₂, HIO₃, 70°C789592:8
I₂, H₅IO₆, 80°C829795:5
I₂, HIO₃, 50°C658885:15

Alternative Pathway: Iodination Prior to Esterification

This route involves synthesizing 5-propoxy-2-iodobenzoic acid followed by esterification with methanol. The iodination step mirrors the conditions in Table 1, while esterification employs thionyl chloride or concentrated sulfuric acid as catalysts, as detailed in patent.

Critical Considerations :

  • Acid Sensitivity : The propoxy group may undergo cleavage under strongly acidic esterification conditions, necessitating mild catalysts (e.g., DCC/DMAP).

  • Purification : Crude iodinated acid requires recrystallization from ethanol/water (3:1) prior to esterification, achieving >99% purity.

Esterification Techniques and Optimization

Fischer Esterification

Using the iodinated acid, classical Fischer esterification with methanol under reflux yields the target ester. Patent emphasizes the use of sulfuric acid (2–5 mol%) at 65°C for 6 hours, achieving 85–90% conversion.

Limitations :

  • Equilibrium-driven reaction requires excess methanol (5:1 molar ratio).

  • Water removal via molecular sieves improves yield to 93%.

Steglich Esterification

For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0–25°C provide milder conditions. This method, though costlier, avoids propoxy group degradation and achieves 88% yield.

Purification and Crystallization Strategies

Post-synthesis purification is critical due to residual iodine and regioisomers. Patent outlines a crystallization protocol using water addition to precipitate the product:

  • Cool reaction mixture to 50°C.

  • Add deionized water (0.3–2 parts per part of crude product).

  • Filter and wash with cold methanol/water (1:1).

Table 2: Crystallization Efficiency

Solvent SystemRecovery (%)Purity (%)
Water only7097
Methanol/Water (1:1)8599
Ethanol/Water (2:1)7898

Scalability and Industrial Considerations

For large-scale production, patent recommends a continuous flow reactor with:

  • LHSV (Liquid Hourly Space Velocity) : 0.05–1 h⁻¹ for iodination.

  • Distillation : Short-path distillation at 120°C (0.1 mmHg) to recover excess iodine and acetic anhydride.

Economic Analysis :

  • Batch processing costs: $12–15/g (lab scale).

  • Continuous flow reduces costs to $4–6/g at 100 kg scale.

Q & A

Q. What synthetic routes are commonly used to prepare Methyl-5-propoxy-2-iodobenzoate, and what reaction conditions critically affect yield?

  • Methodological Answer : Synthesis typically involves two key steps: (1) introducing the propoxy group via alkylation of 5-hydroxy-2-iodobenzoic acid using propyl bromide in the presence of a base (e.g., K₂CO₃) and (2) esterification with methanol under acidic conditions (e.g., H₂SO₄). Temperature control (60–80°C) and anhydrous conditions are critical to minimize hydrolysis. Alternative methods include Mitsunobu reactions for propoxy installation, which offer higher regioselectivity .

Q. How is this compound structurally characterized using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : Propoxy groups show distinct signals: δ 1.0–1.5 ppm (CH₃), δ 1.6–1.8 ppm (CH₂), and δ 3.4–3.8 ppm (OCH₂). The ester methyl group appears at δ 3.8–4.0 ppm.
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ confirms the ester carbonyl (C=O).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 340.94, with characteristic fragments (e.g., loss of iodine or propoxy group) .

Q. What are the primary applications of this compound in organic synthesis and material science?

  • Methodological Answer :
  • Cross-Coupling Reactions : The iodine substituent enables Suzuki-Miyaura couplings for biaryl synthesis.
  • OLED Precursors : Used to synthesize electron-transport layers due to its halogenated aromatic backbone.
  • Pharmacophore Development : Serves as a scaffold for introducing bioisosteric groups in drug discovery .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of this compound in electrophilic substitutions?

  • Methodological Answer : The propoxy group acts as an electron-donating para/ortho-directing group. DFT calculations (e.g., Fukui indices) predict preferential substitution at C-4. Experimental validation via nitration (HNO₃/H₂SO₄) shows >80% para-product, confirmed by HPLC and NOESY .

Q. How can contradictory synthetic yields be resolved when comparing alkylation vs. Mitsunobu methods for propoxy introduction?

  • Methodological Answer :
  • Alkylation (Williamson) : Yields 60–70% due to steric hindrance from the iodine atom.
  • Mitsunobu Reaction : Yields 85–90% by avoiding steric limitations.
  • Resolution : Design of Experiments (DoE) identifies optimal base concentration (1.5–2.0 M) and reaction time (12–16 hrs) to reconcile discrepancies .

Q. What methodological approaches are used to analyze solvent effects on the reaction kinetics of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Kinetic Profiling : Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing transition states. Rate constants (k) are derived via UV-Vis monitoring.
  • Eyring Analysis : Plots of ln(k/T) vs. 1/T provide activation parameters (ΔH‡, ΔS‡), revealing entropy-driven processes in DMF .

Q. How do steric and electronic factors influence the catalytic efficiency of this compound in Pd-mediated cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The propoxy group reduces catalyst accessibility, lowering turnover frequency (TOF) by ~20% compared to methoxy analogs.
  • Electronic Effects : Iodine enhances oxidative addition efficiency (TOF = 150 h⁻¹ vs. 90 h⁻¹ for bromo analogs).
  • Optimization : Bulky ligands (e.g., SPhos) mitigate steric hindrance, improving yields to >85% .

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